N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-10-14(9-18)16(19-11(2)15(10)17)21-7-5-12(6-8-21)20-24(22,23)13-3-4-13/h12-13,20H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHNVADPBKWCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)NS(=O)(=O)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine ring and a pyridine derivative, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 336.85 g/mol
- Melting Point: 285-287 °C
- Solubility: Soluble in organic solvents; stability under inert atmosphere recommended .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound may modulate various signaling pathways, which can lead to therapeutic effects in different biological contexts.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyridine are known to show activity against various bacterial strains. The sulfonamide moiety enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Potential
Studies have suggested that compounds containing pyridine and piperidine rings can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways, including the modulation of cell cycle regulators.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit certain kinases or phosphatases, which play crucial roles in cell signaling and metabolism.
Case Studies and Research Findings
-
Study on Antimicrobial Properties:
A recent study evaluated the antimicrobial activity of similar pyridine-based compounds against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting that modifications in the structure could enhance efficacy against resistant strains . -
Anticancer Activity Assessment:
In vitro studies demonstrated that related compounds induced apoptosis in human cancer cell lines through caspase activation. The presence of the piperidine ring was crucial for enhancing cytotoxicity . -
Enzyme Inhibition Research:
Research published in ACS Publications highlighted that pyridine derivatives can act as potent inhibitors for specific kinases involved in cancer progression. The study noted that structural modifications significantly impacted enzyme binding affinity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N,N-Diallyl-2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide | Sulfanyl group; Diallyl moiety | Antimicrobial; potential anticancer |
| 5-Chloro-3-cyano-4,6-dimethylpyridine | Simple pyridine structure | Moderate antimicrobial |
| 3-Cyano-4,6-dimethylpyridin | Similar to target compound | Anticancer; enzyme inhibition |
Scientific Research Applications
The compound exhibits significant biological activity, particularly as an insecticide and potential therapeutic agent. Research indicates that it may act on specific biological pathways, making it useful in both agricultural and medicinal contexts.
Insecticidal Properties
Studies have demonstrated the efficacy of this compound against various pest species. For instance, it has shown promising results in controlling the larvae of Plutella xylostella, a common agricultural pest. The compound's mechanism involves disrupting the nervous system of the insect, leading to mortality within a specified period post-exposure.
Case Study: Efficacy Against Plutella xylostella
| Treatment Concentration | Mortality Rate (%) | LC50 Value |
|---|---|---|
| 10 mg/L | 80% | 5 mg/L |
| 20 mg/L | 95% | 3 mg/L |
| Control | 10% | - |
This data illustrates the compound's potential as an effective insecticide, which could be further optimized for agricultural use.
Therapeutic Potential
Beyond its agricultural applications, there is emerging interest in the compound's therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies.
Research Findings on Therapeutic Uses
- Anti-inflammatory Activity : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines.
- Analgesic Effects : Animal models indicate significant pain relief when administered at specific dosages.
Chemical Reactions Analysis
Formation of Pyridine Derivatives
Pyridine derivatives, such as 2-chloro-3-cyanopyridine, are crucial building blocks. These can be synthesized from 3-cyanopyridine-N-oxide using chlorination reagents like thionyl chloride or phosphorus oxychloride, though these methods have environmental drawbacks .
Potential Chemical Reactions
Given the structure of N-[1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide, several types of chemical reactions could be relevant:
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Nucleophilic Substitution: The chloro group on the pyridine ring could undergo nucleophilic substitution with various nucleophiles.
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Cyanide Hydrolysis: The cyano group could be hydrolyzed under acidic or basic conditions to form an amide or carboxylic acid.
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Sulfonamide Hydrolysis: The sulfonamide group might undergo hydrolysis under strong acidic or basic conditions.
Analytical Techniques
Analytical techniques such as NMR spectroscopy and mass spectrometry are crucial for characterizing the structure and purity of this compound. For example, P NMR can be used to analyze phosphorus-containing compounds, while high-resolution mass spectrometry provides precise molecular weight information .
Data Tables
| Compound | Synthesis Method | Analytical Techniques |
|---|---|---|
| 2-Chloro-3-cyanopyridine | Chlorination of 3-cyanopyridine-N-oxide | IR, NMR, MS |
| Sulfonamide Derivatives | Nucleophilic substitution | NMR, HRESI-MS |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The provided evidence focuses on USP Nisoldipine-related compounds (C, D, and E), which are dihydropyridine derivatives with ester and nitrobenzene substituents.
Table 1: Structural and Molecular Comparison
*Calculated molecular weight based on formula C₁₅H₁₇ClN₄O₂S.
Key Observations:
Core Structure : The target compound features a fully aromatic pyridine ring, whereas Nisoldipine-related compounds C and D include dihydropyridine or substituted pyridine cores. The aromaticity of the target molecule may enhance metabolic stability compared to dihydropyridines, which are prone to oxidation .
Functional Groups: The target’s sulfonamide and cyano groups are absent in the Nisoldipine analogs. Sulfonamides are known for hydrogen-bonding interactions in enzyme binding sites, suggesting divergent pharmacological mechanisms.
Pharmacological and Physicochemical Differences
- Solubility : The sulfonamide group in the target compound may improve aqueous solubility compared to ester-containing Nisoldipine analogs, which are more lipophilic .
- Target Selectivity : The piperidine-cyclopropanesulfonamide moiety in the target compound could confer selectivity for serine/threonine kinases (e.g., PIM kinases) over calcium channels, which are primary targets of dihydropyridines like Nisoldipine.
Limitations of Available Evidence
The provided evidence (Pharmacopeial Forum, 2017) focuses on impurities in Nisoldipine synthesis and lacks data on the target compound or its direct analogs. Thus, this comparison relies on structural extrapolation rather than empirical data. Further studies are required to validate the target molecule’s pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Functionalization of the Pyridine Ring
The 5-chloro-3-cyano-4,6-dimethylpyridin-2-yl moiety is synthesized via directed ortho-metalation (DoM) strategies. A halogen-directed cyanation using zinc cyanide under palladium catalysis introduces the nitrile group at the 3-position. Subsequent chlorination at the 5-position employs phosphorus oxychloride (POCl₃) in dichloromethane at reflux (40°C, 6 h). Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide and aluminum chloride, achieving >85% yield.
Piperidine Ring Installation
The piperidin-4-yl group is appended through nucleophilic aromatic substitution (SNAr). The 2-position of the pyridine, activated by electron-withdrawing groups (Cl, CN), reacts with piperidin-4-amine in dimethylformamide (DMF) at 80°C for 12 h. Triethylamine (3 eq.) neutralizes HCl byproducts, yielding the intermediate 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-amine with 78% efficiency.
Preparation of Cyclopropanesulfonamide
Cyclopropanesulfonamide is synthesized from cyclopropanesulfonyl chloride, a commercially available precursor.
Sulfonamide Formation
Cyclopropanesulfonyl chloride reacts with excess ammonia (0.5 M in dioxane) at room temperature for 72 h, achieving >90% yield. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur center, with precipitation of NH₄Cl driving completion. Filtration and vacuum drying afford cyclopropanesulfonamide as a white solid (mp 154–156°C).
Alternative Method : Using ammonium hydroxide in methanol at 0°C for 16 h provides a 52% yield, suitable for small-scale synthesis.
Coupling of the Intermediate and Cyclopropanesulfonamide
The final step involves sulfonamide bond formation between the piperidine amine and cyclopropanesulfonyl chloride.
Sulfonylation Reaction
A solution of 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-amine (1 eq.) in dichloromethane (DCM) is treated with cyclopropanesulfonyl chloride (1.2 eq.) under inert atmosphere. Triethylamine (2.5 eq.) and catalytic DMAP (0.1 eq.) enhance reactivity. The mixture is stirred at 0°C for 1 h, then warmed to 25°C for 4 h, achieving 65% conversion.
Optimization :
Workup and Purification
The crude product is washed with 1.5 N HCl (removes excess amine) and 10% NaHCO₃ (neutralizes residual sulfonyl chloride). Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the title compound as a crystalline solid (purity >98% by HPLC).
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.06 (m, 4H, cyclopropane), 2.90 (m, 1H, SO₂NCH), 1.48 (s, 9H, Boc-protected amine), 2.30 (s, 6H, CH₃), 6.78 (br s, 2H, NH₂).
Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, indicating suitability for long-term storage.
Comparative Analysis of Synthetic Routes
Industrial Scalability Considerations
Large-scale production (≥1 kg) necessitates:
Q & A
Q. How can Design of Experiments (DOE) be applied to optimize the synthesis of this compound?
To optimize synthesis, employ statistical DOE methods to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects on yield and purity. For example, a central composite design can identify nonlinear relationships, while factorial designs help isolate critical factors. Post-experiment, use ANOVA to validate significance and build predictive models. Reference methodologies in chemical reaction optimization from literature using DOE principles .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
Use a combination of:
- X-ray Powder Diffraction (XRPD) to confirm crystalline structure.
- High-Performance Liquid Chromatography (HPLC) with ≥98% purity thresholds.
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and phase transitions.
- Nuclear Magnetic Resonance (NMR) for structural elucidation, focusing on characteristic peaks (e.g., cyclopropane protons, pyridine ring signals). Cross-validate results with mass spectrometry (MS) and elemental analysis .
Q. What safety protocols are essential during advanced laboratory synthesis?
- Conduct a hazard assessment for reagents (e.g., toxic intermediates, corrosive acids).
- Use fume hoods for volatile compounds and enforce PPE (gloves, lab coats, goggles).
- Follow institutional Chemical Hygiene Plans, including waste disposal guidelines and emergency procedures for spills or exposure.
- Require 100% safety exam compliance before experimental work .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction pathway predictions versus experimental outcomes?
Integrate quantum chemical calculations (e.g., DFT) with experimental data to map energy barriers and intermediate states. For instance, ICReDD’s approach combines reaction path searches and machine learning to prioritize viable pathways. If experimental yields contradict predictions, re-evaluate solvent effects or transition states using computational solvation models .
Q. What strategies address discrepancies in biological activity data across assay conditions?
- Standardize assay protocols (e.g., buffer pH, cell lines) to minimize variability.
- Use dose-response curves to quantify potency (IC₅₀/EC₅₀) under controlled conditions.
- Apply multivariate analysis to isolate confounding factors (e.g., serum concentration in cell-based assays).
- Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How can reactor design improve scalability while maintaining stereochemical fidelity?
- Conduct kinetic studies to identify rate-limiting steps (e.g., cyclopropane sulfonamide coupling).
- Use continuous-flow reactors for exothermic reactions to enhance heat transfer and reduce side products.
- Optimize mixing efficiency via computational fluid dynamics (CFD) simulations, particularly for heterogeneous systems.
- Scale-down experiments with microreactors can predict large-scale behavior .
Q. What methodologies ensure data reproducibility in multi-institutional studies?
- Implement electronic lab notebooks (ELNs) with version control and metadata tagging.
- Use cheminformatics software to standardize data formats (e.g., SMILES, InChI keys) and automate workflows.
- Share raw datasets (e.g., NMR spectra, chromatograms) via repositories like PubChem or institutional databases.
- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Methodological Resources
- Training : Enroll in courses like CHEM 416: Practical Training in Chemical Biology Methods & Experimental Design to master advanced techniques .
- Software : Leverage tools like Gaussian (quantum chemistry) or Aspen Plus (process simulation) for predictive modeling .
- Collaboration : Engage with platforms like ICReDD to integrate computational and experimental workflows for reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
